molecular formula C12H10BrFN2O2S B2415149 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide CAS No. 1087784-69-7

5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide

Cat. No.: B2415149
CAS No.: 1087784-69-7
M. Wt: 345.19
InChI Key: GGYSBLFCCKKRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide typically involves the reaction of 4-bromoaniline with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-bromoaniline
  • 2-fluorobenzenesulfonyl chloride
  • 5-amino-2-fluorobenzenesulfonamide

Uniqueness

5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

5-amino-N-(4-bromophenyl)-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2O2S/c13-8-1-4-10(5-2-8)16-19(17,18)12-7-9(15)3-6-11(12)14/h1-7,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYSBLFCCKKRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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